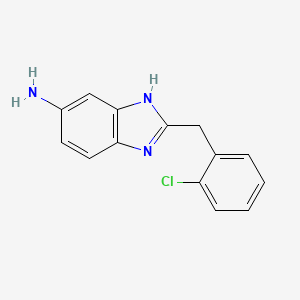
N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide, also known as EPOC, is a novel chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been found to have potential applications in various scientific fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, this compound has been investigated for its anticancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In drug discovery, this compound has been explored as a lead compound for the development of new drugs targeting various diseases. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials.
Mecanismo De Acción
The mechanism of action of N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is not fully understood. However, studies have suggested that this compound exerts its biological effects by inhibiting certain enzymes and signaling pathways involved in cell proliferation and survival. This compound has been shown to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are known to play a crucial role in cancer cell growth and survival.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been found to have anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines. This compound has also been shown to have antioxidant properties, as it scavenges free radicals and reduces oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is its high potency and selectivity towards cancer cells. This compound has been found to be more potent than existing anticancer drugs such as cisplatin and doxorubicin. Another advantage of this compound is its low toxicity towards normal cells. This compound has been found to have low toxicity towards normal human fibroblast cells. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide. One direction is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo. This will provide valuable information on the efficacy and safety of this compound as a potential anticancer drug. Another direction is the exploration of the use of this compound as a building block for the synthesis of novel materials with unique properties. Finally, the development of this compound analogues with improved pharmacological properties is another potential future direction.
Conclusion
This compound is a novel chemical compound with potential applications in various scientific fields. Its high potency and selectivity towards cancer cells make it a promising candidate for the development of new anticancer drugs. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Métodos De Síntesis
The synthesis of N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide involves the reaction of 4-ethoxyaniline with 4-chloro-6-(oxan-4-yl)pyrimidine-2-amine in the presence of a base. The resulting compound is then subjected to a coupling reaction with ethyl chloroformate to form this compound.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-2-24-15-5-3-14(4-6-15)21-18(22)17-11-16(19-12-20-17)13-7-9-23-10-8-13/h3-6,11-13H,2,7-10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQSUSMCUYWVGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NC=NC(=C2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2,4-dioxo-1-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)propanamide](/img/no-structure.png)

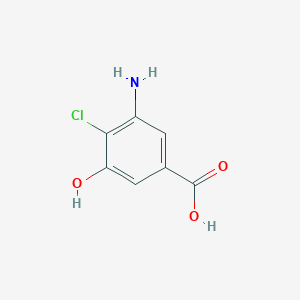
![1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2729699.png)

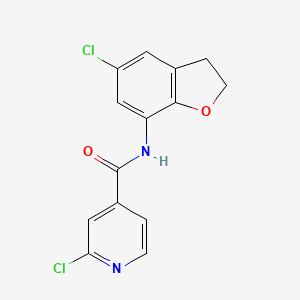
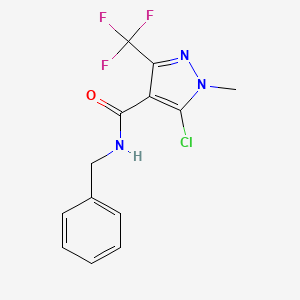
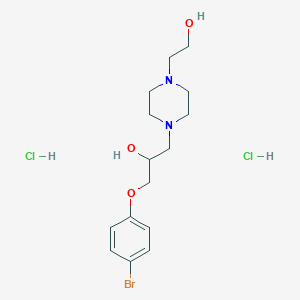

![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2729708.png)
